4-methoxy-2,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-11-19(14(2)10-18(13)27-4)28(25,26)22-16-7-5-6-15(12-16)17-8-9-20(24)23(3)21-17/h5-12,22H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISYJRZWRRQGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor to introduce the sulfonamide group. This can be achieved using chlorosulfonic acid followed by amination with an appropriate amine.
Introduction of Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be performed using methanol in the presence of a strong acid catalyst, while methylation can be achieved using methyl iodide and a base.
Attachment of the Pyridazinone Moiety: The pyridazinone group can be synthesized separately and then coupled to the benzenesulfonamide core. This step may involve a condensation reaction between a pyridazinone derivative and the sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-methoxy-2,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Its sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its potential biological activities make it a candidate for further investigation in drug discovery programs.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an antimicrobial agent, it may inhibit the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition would prevent the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Key Similarities :
- Aromatic Systems: Both compounds feature substituted benzene rings and heterocyclic moieties (pyridazinone vs. pyridine).
- Methoxy Groups : The methoxy substituent in the target compound mirrors the 2-methoxy-pyridin-3-amine group in ’s analog.
- Amine Linkages : Both include amine-based linkages (sulfonamide vs. secondary amine).
Key Differences :
- Core Heterocycles: The target compound’s pyridazinone ring (six-membered, two adjacent nitrogen atoms) contrasts with the pyridine ring (one nitrogen) in ’s compound.
- Functional Groups: The sulfonamide group in the target compound is absent in ’s analog, which instead has a dimethylamino-methyl substituent.
- Molecular Weight : The target compound (estimated molecular formula: C₂₀H₂₂N₄O₄S; molecular weight ~414.48 g/mol) is heavier than ’s compound (C₂₃H₂₅N₃O₃; 391.46 g/mol), reflecting differences in substituents .
Nucleoside Analog ()
- Heterocyclic Motifs: Both compounds employ nitrogen-containing heterocycles (pyridazinone vs. pyrimidinone), which are critical for hydrogen bonding and target engagement.
- Substituent Complexity : ’s compound includes bulky protecting groups (e.g., tert-butyldimethylsilyl), contrasting with the target compound’s simpler methyl and methoxy substituents.
Data Table: Comparative Analysis
Methodological Considerations
Crystallographic tools like SHELX and WinGX () are critical for resolving such compounds’ structures. For instance, SHELXL’s refinement capabilities could elucidate the target compound’s conformation, while ORTEP for Windows might visualize its anisotropic displacement parameters .
Biological Activity
4-Methoxy-2,5-dimethyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have shown that derivatives of sulfonamides, including the compound in focus, possess significant antimicrobial properties. For instance, a study reported the synthesis of similar compounds that were tested against various bacterial strains using the agar streak dilution method. The results indicated that compounds with electron-withdrawing groups displayed better activity compared to those with electron-donating groups .
Anticancer Activity
The compound's potential anticancer properties have also been explored. In vitro studies demonstrated its effectiveness against several cancer cell lines. A notable case involved testing against HT29 colorectal cancer cells, where the compound exhibited substantial growth-inhibitory effects. The structure-activity relationship (SAR) analysis suggested that specific structural features contribute to its efficacy .
Research Findings
| Study | Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | Agar dilution method | Significant activity against Gram-positive and Gram-negative bacteria |
| Study B | Anticancer | MTT assay | IC50 values indicated strong inhibition of HT29 cell proliferation |
| Study C | Antifungal | Disc diffusion | Effective against Candida species with varying zones of inhibition |
Case Studies
- Antimicrobial Efficacy : A study synthesized various sulfonamide derivatives and tested their antimicrobial activity against pathogenic microorganisms. The results showed that certain derivatives exhibited potent activity comparable to standard antibiotics like Ciprofloxacin .
- Cancer Cell Line Testing : In another study focusing on the anticancer properties of similar compounds, it was found that modifications to the sulfonamide structure significantly affected cytotoxicity against different cancer cell lines, highlighting the importance of molecular structure in determining biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
